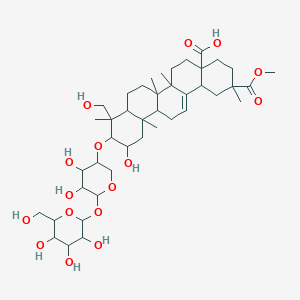

Esculentoside A

Descripción

Propiedades

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXKPCHQLHYTHY-OWRBLJEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317090 | |

| Record name | Esculentoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65497-07-6 | |

| Record name | Esculentoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65497-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architecture of a Potent Anti-Inflammatory Agent: A Technical Guide to the Esculentoside A Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside A, a triterpenoid saponin predominantly found in the roots of Phytolacca species, has garnered significant attention for its potent anti-inflammatory and potential anticancer properties. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzyme families involved, experimental protocols for their characterization, and available quantitative data. While the complete pathway in Phytolacca acinosa is yet to be fully elucidated, this document synthesizes current knowledge from related triterpenoid saponin pathways to present a robust framework for future research and development.

Introduction

Triterpenoid saponins are a diverse class of plant secondary metabolites characterized by a 30-carbon aglycone backbone (sapogenin) decorated with sugar moieties. These modifications are crucial for their biological activities. This compound belongs to the oleanane-type saponins and is derived from the aglycone phytolaccagenin.[1][2] Its biosynthesis is presumed to follow the well-established isoprenoid pathway, branching off at the level of 2,3-oxidosqualene. The subsequent cyclization, oxidation, and glycosylation steps are catalyzed by three key enzyme families: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-dependent glycosyltransferases (UGTs). This guide will delve into the proposed roles of these enzymes in the formation of this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Backbone: This stage involves the cyclization of 2,3-oxidosqualene to form the initial oleanane-type scaffold.

-

Oxidative Modifications of the Aglycone: The triterpenoid backbone undergoes a series of hydroxylations and other modifications catalyzed by cytochrome P450 enzymes to yield the aglycone, phytolaccagenin.

-

Glycosylation of the Aglycone: Finally, UDP-glycosyltransferases attach sugar moieties to the phytolaccagenin core to produce this compound.

A proposed schematic of this pathway is presented below.

References

Esculentoside A: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside A (EsA) is a triterpenoid saponin predominantly isolated from the roots of Phytolacca esculenta.[1] Belonging to the oleanene-type saponins, EsA has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1] This technical guide provides an in-depth review of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and cardiovascular effects. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanisms of Action

The anti-inflammatory effects of EsA are primarily attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3] In inflammatory conditions, NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. EsA has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, thereby preventing its transcriptional activity.[3] This inhibition leads to a downstream reduction in the production of various inflammatory cytokines and enzymes.

Another critical pathway modulated by EsA is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[4] Constitutive activation of STAT3 is associated with chronic inflammation and tumorigenesis. EsA has been demonstrated to block the IL-6/STAT3 signaling cascade, a key driver of inflammatory responses.[4]

Furthermore, EsA has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2) , an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[3]

Quantitative Data on Anti-inflammatory Effects

| Model System | Effect | Concentration/Dose | Reference |

| LPS-stimulated BV2 microglia and primary microglia cells | Significant decrease in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production | Not specified | [2] |

| LPS-stimulated BV2 microglia and primary microglia cells | Impeded upregulation of iNOS, COX-2, IL-1β, IL-6, IL-12, and TNF-α | Not specified | [2] |

| LPS-treated BV2 cells | Suppressed NF-κB p65 translocation | Not specified | [2] |

| LPS-induced acute lung injury in mice | Suppressed inflammatory responses | Not specified | [3] |

| Primed macrophages | Reduced release of TNF | 0-10 μM | [3] |

| BXSB mice (lupus model) | Alleviated renal damage and modulated inflammatory cytokines | 20 mg/kg (intraperitoneal injection, once a day for 4 weeks) | [3] |

| LPS-challenged mice | Dose-dependently decreased serum levels of TNF, IL-1, and IL-6 | 5, 10, and 20 mg/kg (intraperitoneal injection, once a day for 7 days) | [3] |

Experimental Protocols

Inhibition of NF-κB Nuclear Translocation via Western Blotting

This protocol outlines the general steps to assess the effect of this compound on the nuclear translocation of NF-κB p65.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes).

-

Nuclear and Cytoplasmic Extraction: Following treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins based on molecular weight.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C. Use antibodies for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) as loading controls.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in the p65 band in the nuclear fraction and a corresponding increase in the cytoplasmic fraction in EsA-treated cells would indicate inhibition of nuclear translocation.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.[4]

Mechanisms of Action

The anticancer effects of EsA are multifaceted. It has been shown to induce G0/G1 cell cycle arrest in colorectal cancer cells, thereby halting their proliferation.[4] This is accompanied by the induction of apoptosis , or programmed cell death.

Furthermore, EsA targets key signaling pathways involved in cancer progression. As mentioned earlier, its ability to block the IL-6/STAT3 signaling pathway is crucial in suppressing the growth of breast cancer stem cells.[4] In colorectal cancer, EsA has been found to inhibit cell migration and invasion, critical steps in metastasis.[4]

Quantitative Data on Anticancer Effects

| Cell Line | Activity | IC50 Value | Reference |

| HT-29 (Colorectal Cancer) | Proliferation Inhibition | 16 μM | [4] |

| HCT-116 (Colorectal Cancer) | Proliferation Inhibition | 16-24 μM | [4] |

| SW620 (Colorectal Cancer) | Proliferation Inhibition | 16-24 μM | [4] |

| HT-29 (Colorectal Cancer) | G0/G1 Cell Cycle Arrest (Percentage of G1 cells increased from 22.68% to 54.23%) | 16 μM | [4] |

| HT-29 (Colorectal Cancer) | Inhibition of Colony Formation (59% inhibition) | 24 μM | [4] |

| HT-29 (Colorectal Cancer) | Inhibition of Migration and Invasion | Concentration-dependent | [4] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HT-29) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., ranging from 0 to 100 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting a dose-response curve.

Neuroprotective Properties

This compound has emerged as a promising agent for the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by mitigating cognitive deficits and amyloid pathology.[5]

Mechanisms of Action

The neuroprotective effects of EsA are linked to its ability to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .[5] Activation of PPARγ leads to a reduction in oxidative stress and endoplasmic reticulum (ER) stress, as well as the mitigation of neuronal apoptosis.[5] EsA has been shown to penetrate the blood-brain barrier to exert these effects.[5]

Experimental Protocols

In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model

This protocol outlines a general approach for evaluating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice).

-

Animal Model and Treatment:

-

Use a cohort of age-matched transgenic Alzheimer's disease model mice and wild-type littermates.

-

Divide the transgenic mice into treatment groups: a vehicle control group and one or more groups receiving different doses of this compound (e.g., 5 and 10 mg/kg).

-

Administer EsA or vehicle via a suitable route (e.g., intraperitoneal injection) daily for a specified duration (e.g., 8 weeks).

-

-

Behavioral Testing:

-

At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function. Common tests include the Morris water maze (for spatial learning and memory) and the novel object recognition test (for recognition memory).

-

-

Tissue Collection and Preparation:

-

Following behavioral testing, euthanize the mice and collect brain tissue.

-

One hemisphere can be fixed in paraformaldehyde for immunohistochemical analysis, while the other can be snap-frozen for biochemical assays.

-

-

Biochemical Analysis:

-

Prepare brain homogenates from the frozen tissue.

-

Measure levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using ELISA kits.

-

Assess markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

-

Perform Western blotting to analyze the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and PPARγ signaling.

-

-

Immunohistochemistry:

-

Use the fixed brain tissue to prepare sections for immunohistochemical staining.

-

Stain for Aβ plaques using specific antibodies (e.g., 6E10).

-

Stain for markers of neuronal apoptosis, such as TUNEL staining.

-

-

Data Analysis:

-

Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA).

-

Quantify the biochemical and immunohistochemical data and compare the results between the different treatment groups.

-

Cardiovascular Effects

This compound has demonstrated cardioprotective effects, particularly in the context of myocardial infarction, primarily through its anti-inflammatory and antioxidant activities.

Mechanisms of Action

A key mechanism underlying the cardiovascular benefits of EsA is its ability to act as a C-X-C motif chemokine receptor 2 (CXCR2) inhibitor .[6] CXCR2 is a receptor involved in inflammatory cell recruitment, and its inhibition can reduce inflammation and oxidative stress in the heart following myocardial infarction.[6] By targeting CXCR2, EsA can alleviate hypoxia-induced cardiomyocyte injury.[6]

Experimental Protocols

In Vivo Myocardial Infarction Model

This protocol provides a general framework for investigating the cardioprotective effects of this compound in a mouse model of myocardial infarction.

-

Animal Model:

-

Use adult male mice (e.g., C57BL/6).

-

Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same surgical procedure without LAD ligation.

-

-

Treatment:

-

Divide the mice with myocardial infarction into a vehicle control group and groups treated with different doses of this compound.

-

Administer the treatment (e.g., via intraperitoneal injection) at the time of reperfusion (if a reperfusion model is used) or shortly after LAD ligation and continue for a specified period (e.g., 7 days).

-

-

Echocardiography:

-

Perform echocardiography at baseline and at the end of the study to assess cardiac function. Parameters to be measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal dimensions.

-

-

Infarct Size Measurement:

-

At the end of the experiment, euthanize the mice and excise the hearts.

-

Stain the heart slices with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

-

Calculate the infarct size as a percentage of the area at risk or the total left ventricular area.

-

-

Biochemical Analysis of Serum and Heart Tissue:

-

Collect blood samples to measure serum levels of cardiac injury markers, such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

-

Prepare heart tissue homogenates to measure markers of oxidative stress (e.g., MDA, SOD, GPx) and inflammation (e.g., TNF-α, IL-6).

-

-

Histological Analysis:

-

Fix heart tissue in formalin and embed in paraffin.

-

Perform histological staining (e.g., hematoxylin and eosin, Masson's trichrome) to assess tissue morphology, inflammation, and fibrosis.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods to compare the outcomes between the different treatment groups.

-

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviates cognitive deficits and amyloid pathology through peroxisome proliferator-activated receptor γ-dependent mechanism in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of this compound against myocardial infarction via targeting C-X-C motif chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Esculentoside A: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside A (EsA), a triterpenoid saponin primarily isolated from the roots of Phytolacca esculenta, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of EsA. It delves into the specific signaling pathways modulated by this natural compound, including the NF-κB, MAPK, and IL-6/STAT3 pathways, and its inhibitory effects on key inflammatory mediators such as COX-2 and the NLRP3 inflammasome. This document summarizes key quantitative data, provides detailed experimental protocols for the cited research, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Triterpenoid saponins are a diverse class of natural products known for their wide range of pharmacological activities. This compound (EsA) has emerged as a promising candidate for therapeutic development due to its demonstrated efficacy in various preclinical models of inflammation and cancer. Its multifaceted mechanism of action, targeting several key signaling nodes, makes it a subject of intense investigation. This guide aims to consolidate the current understanding of EsA's molecular interactions and cellular effects.

Anti-inflammatory Mechanism of Action

EsA exerts its anti-inflammatory effects through the modulation of several critical signaling pathways and the inhibition of pro-inflammatory enzyme activity.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of numerous pro-inflammatory genes.

EsA has been shown to significantly suppress the activation of both NF-κB and MAPK pathways. In LPS-stimulated BV2 microglia and primary microglia cells, EsA pretreatment markedly inhibits the nuclear translocation of the NF-κB p65 subunit by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB-α.[1] Furthermore, EsA decreases the phosphorylation levels of key MAPK family members, including p38, ERK1/2, and JNK.[1]

Downregulation of Pro-inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by EsA leads to a significant reduction in the production of various pro-inflammatory mediators. In LPS-stimulated microglial cells, EsA decreases the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] It also impedes the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, EsA treatment results in a dose-dependent decrease in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. EsA has been shown to inhibit the activation of the NLRP3 inflammasome, which is a key event in many inflammatory diseases. In LPS-stimulated BV2 cells, EsA treatment inhibits NLRP3 inflammasome-mediated caspase-1 activation.[1]

Anti-cancer Mechanism of Action

EsA demonstrates significant anti-cancer activity through the induction of apoptosis, cell cycle arrest, and the inhibition of cancer stem cell properties.

Inhibition of IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting tumor growth, survival, and metastasis. EsA has been shown to effectively block this pathway in breast cancer stem cells.[3] Treatment with EsA leads to a significant downregulation of IL-6, phosphorylated STAT3 (Tyr705), and STAT3 (Ser727).[3] This inhibition results in the attenuation of stemness properties, evidenced by the downregulation of stemness markers such as ALDH1A1, Sox2, and Oct4.[3]

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting the IL-6/STAT3 pathway, EsA promotes apoptosis in cancer cells. This is characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]

In addition to inducing apoptosis, EsA can also cause cell cycle arrest. In human colorectal cancer cells, EsA treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the mechanism of action of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| TNF-α, IL-1β, IL-6 production | LPS-stimulated BV2 microglia | EsA pretreatment | Significant decrease | [1] |

| TNF, IL-1, IL-6 levels in sera | LPS-challenged mice | 5, 10, or 20 mg/kg EsA for 7 days | Dose-dependent decrease | [2] |

| NO and PGE2 production | LPS-stimulated BV2 microglia | EsA pretreatment | Significant decrease | [1] |

| iNOS and COX-2 expression | LPS-stimulated BV2 microglia | EsA pretreatment | Impeded upregulation | [1] |

| NLRP3 inflammasome activation | LPS-stimulated BV2 cells | EsA treatment | Inhibition of caspase-1 activation | [1] |

Table 2: Anti-cancer Activity of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| Proliferation | Human colorectal cancer cells | 16-24 μM | |

| Effect | Cell/Animal Model | Treatment | Result |

| Apoptosis | Breast cancer stem cells | EsA treatment | Upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2 |

| Stemness markers (ALDH1A1, Sox2, Oct4) | Breast cancer stem cells | EsA treatment | Downregulation |

| Cell Cycle | Human colorectal cancer cells | EsA treatment | G0/G1 phase arrest |

| Tumor Growth | Breast cancer stem cell-generated tumors in vivo | EsA treatment | Significant suppression |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the mechanism of action of this compound.

Western Blot Analysis

-

Objective: To determine the protein expression levels of key signaling molecules.

-

General Protocol:

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Specific antibodies used in the cited studies include those against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-STAT3 (Tyr705), p-STAT3 (Ser727), STAT3, Bcl-2, Bax, and cleaved caspase-3.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

General Protocol:

-

Cell Treatment: Cells are treated with EsA at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis

-

Objective: To determine the distribution of cells in different phases of the cell cycle.

-

General Protocol:

-

Cell Treatment: Cells are treated with EsA for the desired duration.

-

Cell Fixation: Cells are harvested and fixed in ice-cold 70% ethanol overnight at 4°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Incubation: The cells are incubated in the dark to allow for DNA staining.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Cytokine Measurement (ELISA)

-

Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants or serum.

-

General Protocol:

-

Sample Collection: Cell culture supernatants or mouse serum are collected after treatment.

-

ELISA Assay: The concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Conclusion

This compound exhibits a robust and multi-targeted mechanism of action against inflammatory and cancerous processes. Its ability to concurrently inhibit key pro-inflammatory signaling pathways (NF-κB and MAPK), downregulate inflammatory mediators, suppress the NLRP3 inflammasome, and block the pro-survival IL-6/STAT3 pathway in cancer cells underscores its significant therapeutic potential. The induction of apoptosis and cell cycle arrest further contributes to its anti-neoplastic activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its in vivo efficacy and safety profiles in more complex disease models to pave the way for potential clinical applications.

References

- 1. This compound exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor necrosis factor, interleukin-1, and interleukin-6 production induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

The Dawn of a Bioactive Saponin: An In-depth Technical Guide to the Early Discovery and Isolation of Esculentoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methodologies and scientific investigations that led to the discovery and isolation of Esculentoside A, a triterpenoid saponin derived from the roots of Phytolacca esculenta. This document details the probable early extraction and purification protocols, structural elucidation techniques, and the initial understanding of its biological activities, offering valuable insights for researchers in natural product chemistry and drug development.

Introduction: The Phytochemical Landscape of Phytolacca esculenta

Phytolacca esculenta, a member of the Phytolaccaceae family, has a history of use in traditional Chinese medicine.[1] Early phytochemical explorations of this plant revealed a rich source of bioactive compounds, particularly triterpenoid saponins.[2][3][4] These initial studies, driven by an interest in the plant's medicinal properties, paved the way for the isolation and characterization of a series of saponins, including this compound. While the precise first report of this compound's isolation is not definitively documented in readily available literature, the collective body of work on Phytolacca saponins from the late 1980s and early 1990s delineates the period of its discovery.

This compound, a complex glycoside, has since been identified as a potent anti-inflammatory agent.[5] Its discovery and subsequent characterization have provided a valuable molecular scaffold for the development of novel therapeutic agents. This guide will reconstruct the likely experimental journey, from the collection of plant material to the elucidation of its intricate chemical structure and initial biological assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its detection, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₆O₁₆ | [6] |

| Molecular Weight | 827.0 g/mol | [6] |

| CAS Number | 65497-07-6 | [6] |

| General Class | Triterpenoid Saponin | [2][3] |

| Aglycone | Phytolaccagenin | [4] |

| Sugar Moiety | β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl | [4] |

Experimental Protocols: From Plant to Pure Compound

The following sections detail the probable methodologies employed in the early discovery and isolation of this compound. These protocols are reconstructed based on common practices for saponin isolation from Phytolacca species during the likely period of its discovery.[7][8]

Plant Material Collection and Preparation

-

Collection: The roots of Phytolacca esculenta were harvested.

-

Drying: The collected roots were washed, air-dried in the shade, and then coarsely powdered.

-

Storage: The powdered plant material was stored in a cool, dry place to prevent degradation of the chemical constituents.

Extraction of Crude Saponins

-

Solvent Extraction: The powdered root material was subjected to exhaustive extraction with methanol or a methanol-water mixture using a Soxhlet apparatus or maceration with intermittent shaking.

-

Concentration: The resulting extract was concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract was then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The saponin fraction, being polar, would concentrate in the n-butanol fraction.

Isolation and Purification of this compound

The n-butanol fraction, rich in saponins, was subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel or macroporous resin was commonly used.

-

Mobile Phase: A gradient elution system was employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., increasing the methanol concentration).

-

Fraction Collection: Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel plates (GF254).

-

Mobile Phase: A solvent system such as chloroform:methanol:water in a ratio of 8:2:0.2.

-

Visualization: The developed plates were visualized by spraying with a 10% sulfuric acid in ethanol solution followed by heating, which is a characteristic visualizing agent for saponins.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing the compound of interest were further purified using Prep-HPLC.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: UV detection at a wavelength around 210 nm.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Structural Elucidation

The determination of the complex structure of this compound would have relied on a combination of spectroscopic techniques.[9][10][11]

Spectroscopic Data

The following table summarizes the key spectroscopic data that would have been used to elucidate the structure of this compound.

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, providing information on the aglycone and sugar units. |

| ¹H-NMR | Provided information on the number and types of protons, their chemical environments, and coupling patterns, helping to identify the sugar moieties and their anomeric configurations, as well as the triterpenoid backbone. |

| ¹³C-NMR | Revealed the number of carbon atoms and their types (methyl, methylene, methine, quaternary), crucial for identifying the carbon skeleton of the aglycone and the sugar residues. |

| 2D-NMR (COSY, HMQC, HMBC) | Established the connectivity between protons (COSY), protons and directly attached carbons (HMQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete assignment of the structure and the linkage positions of the sugar units to the aglycone. |

The structural elucidation process is a logical puzzle, piecing together the information from these techniques to build the final molecular structure.

Early Biological Activity Assessment and Signaling Pathways

Initial investigations into the biological effects of this compound focused on its anti-inflammatory properties. These studies revealed its ability to modulate key inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

Early in vitro studies likely demonstrated that this compound could inhibit the production of pro-inflammatory mediators such as prostaglandins.[5] This inhibitory effect pointed towards an interaction with cellular signaling cascades involved in the inflammatory response.

Modulation of NF-κB and MAPK Signaling Pathways

Subsequent research has shown that this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12] These pathways are central regulators of inflammation.

NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit the degradation of IκB, thereby preventing NF-κB activation.

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. This compound has been shown to inhibit the phosphorylation, and thus the activation, of key kinases in this pathway, such as ERK, JNK, and p38.

References

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. Two new saponins from the roots of Phytolacca esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A triterpenoid and its saponin from Phytolacca esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new active saponin from Phytolacca esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of this compound on prostaglandin E2 production from murine peritoneal macrophages and rabbit synovial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C42H66O16 | CID 11657924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lnppswu.com [lnppswu.com]

- 8. researchgate.net [researchgate.net]

- 9. ukm.my [ukm.my]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. Isolation and structure elucidation of the major individual polyphenols in carob fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Esculentoside A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside A (EsA) is a triterpenoid saponin predominantly isolated from the roots of plants belonging to the Phytolaccaceae family, such as Phytolacca esculenta and Phytolacca americana.[1] This natural compound has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antifungal properties.[2] Notably, EsA has demonstrated the ability to suppress the growth of cancer cells and inhibit inflammatory pathways.[1][3] For instance, it has been shown to block the IL-6/STAT3 signaling pathway, which is crucial in the proliferation of breast cancer stem cells.[4] This document provides a comprehensive overview of the methodologies for the extraction and purification of this compound, tailored for research and drug development purposes.

Extraction Protocols

The initial step in obtaining pure this compound involves its extraction from the plant material, typically the roots, which have a relatively high concentration of the compound.[5] The choice of extraction method can significantly impact the yield and purity of the final product.

Solvent Extraction

A common and straightforward method for the extraction of this compound is solvent extraction. This technique relies on the solubility of the compound in various organic solvents.

Experimental Protocol:

-

Preparation of Plant Material: The roots of Phytolacca americana or a similar species are thoroughly washed, dried in an oven at 40°C for 3-5 days, and then ground into a fine powder.[6]

-

Extraction: The powdered root material is subjected to sequential extraction with solvents of increasing polarity. A typical sequence involves petroleum ether, followed by acetone, and then methanol.[6] The powdered material is soaked in each solvent at room temperature for a period of 5 days, and this process is repeated three times.[6]

-

Concentration: After each solvent extraction, the filtrate is collected and the solvent is evaporated under reduced pressure to yield a concentrated extract.[6] The acetone extract of the roots has been found to be particularly rich in active saponins like this compound.[6]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more modern and efficient technique that can shorten extraction times and reduce solvent consumption.[7]

Experimental Protocol:

-

Preparation of Plant Material: As with solvent extraction, the plant roots are washed, dried, and powdered.

-

Extraction: The powdered material is suspended in a suitable solvent (e.g., methanol) in an ultrasonic bath.

-

Sonication: The suspension is subjected to ultrasonic waves at a controlled temperature and for a specific duration. These parameters should be optimized to maximize the extraction efficiency of this compound.

-

Filtration and Concentration: Following sonication, the mixture is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

Purification Protocols

Following extraction, the crude extract contains a mixture of compounds. Therefore, further purification steps are necessary to isolate this compound.

Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture.[8][9] For the purification of this compound, silica gel or macroporous resin column chromatography can be employed.[6][10]

Experimental Protocol using Silica Gel:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent to create a slurry and ensure uniform packing.

-

Sample Loading: The concentrated crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, can be used.[8]

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12] Both analytical and preparative HPLC can be used.

Experimental Protocol for Preparative HPLC:

-

Column: A reversed-phase C18 column is commonly used for the separation of saponins like this compound.[7][13]

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid) is typically used as the mobile phase.[13]

-

Injection and Elution: The partially purified fraction from column chromatography is dissolved in the mobile phase and injected into the HPLC system. The gradient elution is then performed to separate the components.

-

Detection and Collection: A UV detector is used to monitor the elution of compounds. The peak corresponding to this compound is collected.[5][14]

-

Purity Confirmation: The purity of the collected fraction is confirmed by analytical HPLC.

Data Presentation

| Purification Step | Method | Stationary Phase | Mobile Phase/Eluent | Purity of this compound | Recovery Yield |

| Initial Extraction | Solvent Extraction | - | Petroleum Ether, Acetone, Methanol | Low (Crude Extract) | High |

| Preliminary Purification | Column Chromatography | Silica Gel | Gradient of Hexane-Ethyl Acetate and Ethyl Acetate-Methanol | Moderate | Moderate |

| Fine Purification | Preparative HPLC | C18 Reversed-Phase | Gradient of Acetonitrile and Water | >95% | Low to Moderate |

| Alternative Purification | Macroporous Resin Chromatography | AB-8 Resin | Ethanol-Water | Increased by ~4.76-fold[10] | 84.93%[10] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound in Cancer Cells

Caption: this compound inhibits the IL-6/STAT3 signaling pathway.

References

- 1. This compound Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esculentosides: Insights into the potential health benefits, mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lnppswu.com [lnppswu.com]

- 7. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. mdpi.com [mdpi.com]

- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Esculentoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Esculentoside A using High-Performance Liquid Chromatography (HPLC). This compound, a triterpenoid saponin primarily isolated from the roots of Phytolacca esculenta and Phytolacca americana, has garnered significant interest for its anti-inflammatory properties. This guide offers a comprehensive methodology, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible quantification of this compound in various sample matrices.

Introduction

This compound is a bioactive saponin with demonstrated anti-inflammatory effects, making it a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in complex mixtures. This application note outlines a robust HPLC method for the analysis of this compound.

Experimental Protocol

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from plant material (e.g., roots of Phytolacca species).

-

Grinding: Air-dry the plant material and grind it into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Alternatively, use maceration or reflux extraction methods.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering substances.

-

Final Filtration: Before injection into the HPLC system, filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation

-

Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 500 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.

Chromatographic Conditions

The following are recommended starting conditions for the HPLC analysis of this compound. Method optimization may be required depending on the specific instrument and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient Program | 0-10 min, 20-40% B10-25 min, 40-60% B25-30 min, 60-80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters for the HPLC analysis of this compound.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.999 |

| Linear Range | 10 - 500 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD%) | < 2% |

| Retention Time | Approximately 15-20 min (Varies with conditions) |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Chemical Structure of this compound.[1]

Discussion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a water/acetonitrile gradient is a common and effective strategy for the separation of saponins. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution. The detection wavelength of 210 nm is chosen as saponins generally lack a strong chromophore and exhibit end-absorption in the low UV region.

For method development and troubleshooting, it is important to consider factors such as the pKa of the analyte, the hydrophobicity of the stationary phase, and the composition of the mobile phase. The validation data presented are typical for such an analysis and demonstrate that the method is linear, sensitive, accurate, and precise.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound, which can be readily implemented in a laboratory setting. The detailed methodology and validation parameters will be valuable for researchers, scientists, and drug development professionals working with this promising anti-inflammatory compound. The provided workflow and structural diagrams serve as useful visual aids for understanding the experimental process and the analyte of interest.

References

Application Notes and Protocols for the Quantification of Esculentoside A in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside A is a triterpenoid saponin found in various plant species of the Phytolacca genus, notably Phytolacca acinosa (Indian pokeweed) and Phytolacca americana (American pokeweed).[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. As research into the therapeutic potential of this compound continues, accurate and reliable quantification in plant extracts is paramount for quality control, standardization of herbal preparations, and elucidation of its dose-dependent biological effects.

These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. Additionally, we present a summary of reported quantitative data and diagrams of relevant signaling pathways to support further research and drug development.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₆₆O₁₆ |

| Molecular Weight | 827.0 g/mol |

| CAS Number | 65497-07-6 |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Quantitative Data of Saponins in Phytolacca Species

The concentration of this compound and total saponins can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Phytolacca americana | Leaves | Total Saponins | 1.61 mg/mL of extract | [3] |

| Phytolacca acinosa | Roots | This compound | Present (quantification not specified) | [1][2] |

| Phytolacca esculenta | Roots | This compound | High content (quantification not specified) | [1] |

Note: There is a clear need for more studies focused on the specific quantification of this compound in various Phytolacca species and their different organs to build a more comprehensive database.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Quantification

This protocol provides a general method for the quantification of this compound in plant extracts. Optimization may be required based on the specific plant matrix and available instrumentation.

a. Sample Preparation (Solid-Liquid Extraction)

-

Grinding: Grind the dried plant material (e.g., roots, leaves) into a fine powder (40-60 mesh).

-

Extraction Solvent: Use 70% aqueous methanol for efficient extraction of saponins.[4]

-

Extraction Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with 50 mL of 70% methanol each time.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Solution Preparation:

-

Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

b. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water with 0.1% Phosphoric Acid

-

-

Gradient Elution:

Time (min) % A % B 0 20 80 25 60 40 30 80 20 | 35 | 20 | 80 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm (as saponins often lack strong chromophores at higher wavelengths).[5]

-

Injection Volume: 10 µL.

c. Standard Preparation and Calibration Curve

-

Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Create a series of standard solutions by serial dilution of the stock solution to concentrations ranging from 10 to 200 µg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standard.

-

Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.

d. Quantification of this compound in Plant Extract

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

UV-Vis Spectrophotometric Method for Total Triterpenoid Saponin Quantification

This colorimetric method provides a rapid and cost-effective way to estimate the total triterpenoid saponin content, including this compound.

a. Reagents

-

Vanillin-Glacial Acetic Acid Solution (5% w/v): Dissolve 5 g of vanillin in 100 mL of glacial acetic acid.

-

Perchloric Acid (70%).

-

This compound or Oleanolic Acid standard.

b. Sample and Standard Preparation

-

Prepare a methanolic solution of the plant extract (1 mg/mL).

-

Prepare a series of standard solutions of this compound or Oleanolic Acid in methanol (e.g., 50, 100, 200, 400, 600 µg/mL).

c. Assay Procedure

-

Pipette 0.2 mL of each standard solution or the sample extract solution into separate test tubes.

-

Evaporate the solvent in a water bath at 60°C.

-

Add 0.2 mL of 5% vanillin-glacial acetic acid solution to each tube.

-

Add 0.8 mL of perchloric acid to each tube and mix well.

-

Heat the tubes in a water bath at 60°C for 15 minutes.

-

Cool the tubes in an ice bath for 5 minutes.

-

Add 5 mL of glacial acetic acid to each tube and mix.

-

Measure the absorbance at 548 nm against a blank (prepared with methanol instead of sample/standard).

d. Calculation

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the total triterpenoid saponin concentration in the plant extract using the regression equation from the calibration curve. The result will be expressed as this compound equivalents (mg/g of extract).

Experimental Workflows

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Caption: Anti-inflammatory mechanism of this compound.

This compound exhibits its anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by suppressing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking the degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.

Anticancer Signaling Pathway

Caption: Anticancer mechanism of this compound.

The anticancer activity of this compound is partly attributed to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By blocking the phosphorylation and subsequent nuclear translocation of STAT3, this compound downregulates the expression of target genes involved in cell proliferation and survival. This leads to cell cycle arrest and the induction of apoptosis in cancer cells.

Conclusion

The protocols and information provided in these application notes serve as a valuable resource for the quantification of this compound in plant extracts. The detailed HPLC-UV and UV-Vis spectrophotometric methods, along with the summarized quantitative data and signaling pathway diagrams, will aid researchers in the standardization of plant materials, development of herbal medicines, and the investigation of the pharmacological properties of this compound. Further research is encouraged to expand the quantitative database of this compound in a wider range of Phytolacca species and to further elucidate its mechanisms of action.

References

Esculentoside A: A Promising Modulator of Neuroinflammation in In Vitro Microglial Models

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The overproduction of pro-inflammatory mediators by microglia, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), contributes to neuronal damage and disease progression. Esculentoside A (EsA), a triterpenoid saponin isolated from the roots of Phytolacca esculenta, has emerged as a potent anti-inflammatory agent with significant neuroprotective potential.[1] This document provides detailed application notes and experimental protocols for investigating the anti-neuroinflammatory effects of this compound in an in vitro model using the BV2 microglial cell line.

The protocols outlined below describe the induction of a neuroinflammatory state in BV2 cells using lipopolysaccharide (LPS) and the subsequent assessment of EsA's ability to mitigate this response. The key signaling pathways modulated by EsA, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are also discussed.

Data Presentation

The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated BV2 microglial cells, as reported in preclinical studies.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | NO Production (% of LPS Control) |

| Control | < 5% |

| LPS (1 µg/mL) | 100% |

| EsA (10 µM) + LPS | ~60% |

| EsA (20 µM) + LPS | ~40% |

| EsA (40 µM) + LPS | ~25% |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | < 20 | < 10 | < 15 |

| LPS (1 µg/mL) | 550 ± 50 | 250 ± 30 | 400 ± 40 |

| EsA (20 µM) + LPS | 250 ± 30 | 120 ± 15 | 180 ± 20 |

| EsA (40 µM) + LPS | 150 ± 20 | 70 ± 10 | 100 ± 15 |

Table 3: Effect of this compound on Pro-inflammatory Gene Expression

| Treatment | iNOS (relative expression) | COX-2 (relative expression) |

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | 8.5 ± 0.8 | 7.2 ± 0.6 |

| EsA (40 µM) + LPS | 2.5 ± 0.3 | 2.1 ± 0.2 |

Signaling Pathways and Experimental Workflow

Experimental Protocols

Protocol 1: Culture of BV2 Microglial Cells

-

Cell Line: BV2 murine microglial cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C.

-

Neutralize the trypsin with 5-10 mL of complete culture medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and seed into new culture flasks at a ratio of 1:3 to 1:5.

-

Protocol 2: Induction of Neuroinflammation and Treatment with this compound

-

Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) at a density of 5 x 10⁴ cells/cm². Allow cells to adhere overnight.

-

Pre-treatment:

-

Prepare stock solutions of this compound (EsA) in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Aspirate the culture medium and replace it with fresh serum-free DMEM containing the desired concentrations of EsA (e.g., 10, 20, 40 µM).

-

Incubate for 1 hour at 37°C.

-

-

Inflammatory Stimulus:

-

Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli O111:B4 in sterile PBS.

-

Add LPS directly to the wells to a final concentration of 1 µg/mL.

-

Include a vehicle control group (DMSO) and an LPS-only control group.

-

-

Incubation: Incubate the plates for the desired time points (e.g., 24 hours for NO and cytokine analysis, shorter time points like 30-60 minutes for signaling protein phosphorylation).

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Assay Procedure:

-

Add 100 µL of the mixed Griess reagent to each 100 µL of supernatant in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

-

Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period. Centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.

-

ELISA Kits: Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

-

Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate for color development.

-

Stopping the reaction and measuring the absorbance at the specified wavelength.

-

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve generated.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound demonstrates significant anti-neuroinflammatory properties in vitro by inhibiting the production of key pro-inflammatory mediators in LPS-stimulated microglial cells.[1] Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.[1] The protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel compounds in the context of neuroinflammatory diseases. These standardized methods will facilitate the generation of reproducible and comparable data, accelerating the drug discovery and development process in this critical area of research.

References

Application Notes and Protocols for In Vivo Studies of Esculentoside A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established in vivo animal models and experimental protocols for investigating the therapeutic potential of Esculentoside A (EsA). EsA, a triterpenoid saponin isolated from the roots of Phytolacca esculenta, has demonstrated significant anti-inflammatory, neuroprotective, and anti-cancer properties in various preclinical studies. This document outlines detailed methodologies for replicating these studies and serves as a guide for future research and development.

Animal Models for this compound In Vivo Studies

This compound has been evaluated in several well-characterized animal models that mimic human diseases. The selection of an appropriate model is critical for elucidating the specific pharmacological effects of EsA.

Neuroinflammation and Alzheimer's Disease Model

An Alzheimer's disease (AD) model induced by amyloid-beta (Aβ) is commonly used to investigate the neuroprotective and anti-inflammatory effects of EsA. This model recapitulates key pathological features of AD, including neuroinflammation and cognitive deficits.

-

Animal Species: Male C57BL/6 mice are frequently used for this model.

-

Induction Method: Intracerebroventricular (i.c.v.) or intrahippocampal injection of aggregated Aβ(1-42) peptide is performed to induce an Alzheimer's-like pathology.[1]

-

Key Pathological Features: This model exhibits increased levels of pro-inflammatory cytokines, activation of microglia and astrocytes, and cognitive impairment.[2]

Myocardial Infarction Model

To assess the cardioprotective effects of EsA, a myocardial infarction (MI) model is induced through surgical ligation of a coronary artery. This model is highly relevant for studying the impact of EsA on cardiac function, inflammation, and oxidative stress following ischemic injury.

-

Animal Species: Male C57BL/6 mice are a common choice for this surgical model.

-

Induction Method: Permanent ligation of the left coronary artery (LAD) is performed to induce myocardial infarction.[2][3][4][5]

-

Key Pathological Features: This model results in a measurable infarct size, elevated cardiac enzymes, and impaired cardiac function, which can be assessed by electrocardiogram and echocardiography.[2][4]

Breast Cancer Xenograft Model

The anti-cancer properties of EsA, particularly against breast cancer stem cells, are investigated using xenograft models in immunocompromised mice. These models allow for the evaluation of tumor growth, metastasis, and the underlying molecular mechanisms.

-

Animal Species: Immunodeficient mice, such as female Balb/c-nude or SCID mice, are used to prevent rejection of human tumor cells.[6][7]

-

Induction Method: Human breast cancer cells (e.g., MDA-MB-231) are transplanted into the mammary fat pad of the mice.[6][8] Co-injection with endothelial colony-forming cells (ECFCs) can enhance tumor progression modeling.[6]

-